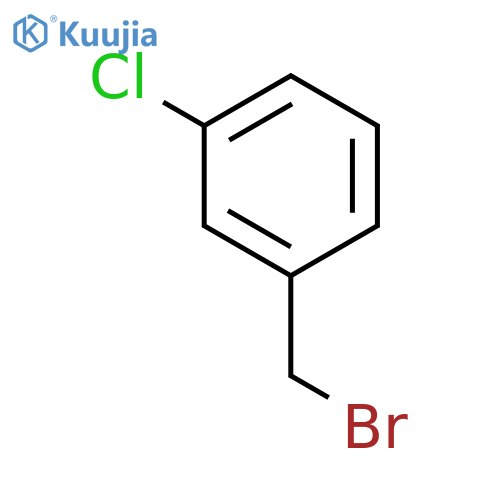Cas no 766-80-3 (3-Chlorobenzyl bromide)

3-Chlorobenzyl bromide structure
商品名:3-Chlorobenzyl bromide
3-Chlorobenzyl bromide 化学的及び物理的性質
名前と識別子
-
- 1-(Bromomethyl)-3-chlorobenzene
- 3-CHLOROBENZYL BROMIDE
- A-BROMO-M-CHLOROTOLUENE
- ALPHA-BROMO-3-CHLOROTOLUENE
- ALPHA-BROMO-M-CHLOROTOLUENE
- M-CHLOROBENZYL BROMIDE
- Toluene, alpha-bromo-m-chloro-
- α-Bromo-3-chlorotoluene
- Benzene, 1-(bromomethyl)-3-chloro-
- à-bromo-3-chlorotoluene
- A-BROMO-3-CHLOROTOLUENE
- m-Chloro-α-bromotoluene
- α-Bromo-m-chlorotoluene
- 3-chlorobenzylbromide
- .alpha.-Bromo-m-chlorotoluene
- LZIYAIRGDHSVED-UHFFFAOYSA-N
- 1-(bromomethyl)-3-chloro-benzene
- NSC60110
- 3-chorobenzylbromide
- 3-chloro-benzylbromide
- PubChem10765
- 3-chloro-benzyl bromide
- KSC377
- MFCD00000597
- JBS4766KF8
- 1-bromomethyl-3-chlorobenzene
- 766-80-3
- LZIYAIRGDHSVED-UHFFFAOYSA-
- F0001-1951
- Toluene, .alpha.-bromo-m-chloro-
- 1-bromomethyl-3-chloro-benzene
- InChI=1/C7H6BrCl/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
- EINECS 212-171-0
- FT-0615475
- W-104349
- NSC 60110
- CS-W001918
- 1-(bromo-methyl)-3-chlorobenzene
- AKOS000447218
- EN300-16586
- 1-chloro-3-bromomethyl benzene
- NS00037828
- NSC-60110
- .alpha.-Bromo-3-chlorotoluene
- A9717
- PS-10048
- 3-Chlorobenzyl bromide, 97%
- AM20041138
- SCHEMBL2436
- DTXSID40227411
- 1(Bromomethyl)3chlorobenzene
- DB-031897
- alphaBromo3chlorotoluene
- DTXCID40149902
- 3-Chlorobenzyl bromide
-
- MDL: MFCD00000597
- インチ: 1S/C7H6BrCl/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
- InChIKey: LZIYAIRGDHSVED-UHFFFAOYSA-N
- ほほえんだ: BrC([H])([H])C1C([H])=C([H])C([H])=C(C=1[H])Cl
- BRN: 636504
計算された属性
- せいみつぶんしりょう: 203.93414g/mol
- ひょうめんでんか: 0
- XLogP3: 3.4
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 回転可能化学結合数: 1
- どういたいしつりょう: 203.93414g/mol
- 単一同位体質量: 203.93414g/mol
- 水素結合トポロジー分子極性表面積: 0Ų
- 重原子数: 9
- 複雑さ: 85
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.565 g/mL at 25 °C(lit.)
- ゆうかいてん: 17.5
- ふってん: 109°C/9.8mmHg
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.588(lit.)
- すいようせい: ぶんかい
- PSA: 0.00000
- LogP: 3.23490
- かんど: Lachrymatory
- ようかいせい: 未確定
3-Chlorobenzyl bromide セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H314
- 警告文: P280,P305+P351+P338,P310
- 危険物輸送番号:UN 3265 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26-S36/37/39-S45
- 福カードFコード:19
-
危険物標識:

- 危険レベル:6.1
- 包装グループ:II
- リスク用語:R34
- ちょぞうじょうけん:れいぞうほぞん
- セキュリティ用語:6.1
- 包装等級:III
3-Chlorobenzyl bromide 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
3-Chlorobenzyl bromide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB114690-10 g |
3-Chlorobenzyl bromide, 97%; . |
766-80-3 | 97% | 10g |
€23.50 | 2023-04-05 | |
| Enamine | EN300-16586-0.5g |
1-(bromomethyl)-3-chlorobenzene |
766-80-3 | 95% | 0.5g |
$19.0 | 2023-07-07 | |
| TRC | C427620-1000mg |
3-Chlorobenzyl bromide |
766-80-3 | 1g |
$75.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C804777-50g |
3-Chlorobenzyl bromide |
766-80-3 | 97% | 50g |
¥348.00 | 2022-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106489-5g |
3-Chlorobenzyl bromide |
766-80-3 | 97% | 5g |
¥49.90 | 2023-09-03 | |
| TRC | C427620-2.5g |
3-Chlorobenzyl bromide |
766-80-3 | 2.5g |
$87.00 | 2023-05-18 | ||
| Oakwood | 024563-5g |
3-Chlorobenzyl bromide |
766-80-3 | 97% | 5g |
$11.00 | 2024-07-19 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1105-5G |
3-Chlorobenzyl Bromide |
766-80-3 | >95.0%(GC) | 5g |
¥70.00 | 2024-04-15 | |
| Fluorochem | 024563-1g |
3-Chlorobenzyl bromide |
766-80-3 | 97% | 1g |
£10.00 | 2022-02-28 | |
| Life Chemicals | F0001-1951-0.25g |
3-Chlorobenzyl bromide |
766-80-3 | 95%+ | 0.25g |
$18.0 | 2023-09-07 |
3-Chlorobenzyl bromide サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:766-80-3)3-氯苄溴
注文番号:LE2474292
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:41
価格 ($):discuss personally
3-Chlorobenzyl bromide 関連文献
-
Vandna Kukshal,Mridul Mishra,Arya Ajay,Taran Khanam,Rahul Sharma,Divya Dube,Deepti Chopra,Rama Pati Tripathi,Ravishankar Ramachandran Med. Chem. Commun. 2012 3 453
-
2. Generation and trapping of benzyl radicals from benzyl iodides by cobaloximemediated iodine atom abstractionsTrevor M. Brown,Christopher J. Cooksey,David Crich,Alan T. Dronsfield,Robert Ellis J. Chem. Soc. Perkin Trans. 1 1993 2131
-
3. The synthesis of compounds with potential anti-folic acid activity. Part I. 7-Amino- and 7-hydroxy-pteridinesR. G. W. Spickett,G. M. Timmis J. Chem. Soc. 1954 2887
-
4. Protecting groupsKrzysztof Jarowicki,Philip Kocienski J. Chem. Soc. Perkin Trans. 1 2001 2109
-
5. Abnormal reactions of the betaines R3PCH2·CH(ō)·RS. Trippett,B. J. Walker J. Chem. Soc. C 1966 887
766-80-3 (3-Chlorobenzyl bromide) 関連製品
- 624746-01-6(Phenanthrene, 10-chloro-1,3-dimethyl-)
- 62131-74-2(Benzo[f]picene, 10-(bromomethyl)-)
- 397331-14-5(Methanone, [4-(bromomethyl)phenyl](3,4-dichlorophenyl)-)
- 5002-14-2(1,1'-Biphenyl, 4-chloro-2-methyl-)
- 385811-77-8(Benzene, 1,2-bis(bromomethyl)-3-methyl-)
- 500536-40-3(1-bromo-2-chloro-4,5-dimethylbenzene)
- 450839-99-3([1,1'-Biphenyl]-3-carbonitrile, 6-(bromomethyl)-3'-chloro-)
- 4535-08-4(Anthracene, 1-chloro-9-methyl-)
- 39617-64-6(Benzene, pentakis(bromomethyl)methyl-)
- 614735-01-2(Anthracene, 9-(3-chlorophenyl)-)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:766-80-3)3-Chlorobenzyl bromide

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:766-80-3)3-Chlorobenzyl bromide

清らかである:99%
はかる:1kg
価格 ($):336.0




